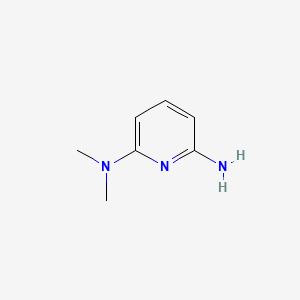

N2,N2-dimethylpyridine-2,6-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-N,6-N-dimethylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUOHXVQTQKZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879824 | |

| Record name | N,N-Dimethyl-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63763-86-0 | |

| Record name | N,N-Dimethyl-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N2-dimethylpyridine-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl 2,6-pyridinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCA28VA9V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Aminopyridine Scaffolds in Modern Coordination Chemistry and Organic Synthesis

The aminopyridine moiety is a privileged scaffold in chemical research, demonstrating broad utility in both coordination chemistry and organic synthesis. Its importance stems from the presence of multiple nitrogen atoms with varying steric and electronic environments, which can be strategically exploited to construct complex molecular architectures and catalyze a wide range of chemical transformations.

In the realm of coordination chemistry, aminopyridine-based ligands have emerged as powerful tools for the construction of novel metal complexes. The endocyclic pyridine (B92270) nitrogen and the exocyclic amino group(s) can act as a bidentate or polydentate ligand, forming stable chelates with a variety of metal ions. This coordination behavior is crucial in the development of catalysts for organic reactions, with applications in areas such as cross-coupling reactions, polymerization, and small molecule activation. The steric and electronic properties of the aminopyridine ligand can be readily tuned by introducing substituents on the pyridine ring or the amino groups, allowing for precise control over the reactivity and selectivity of the resulting metal complexes.

In organic synthesis, aminopyridines serve as versatile intermediates for the preparation of a diverse array of functionalized molecules. The amino groups can undergo a variety of chemical transformations, including acylation, alkylation, and arylation, providing access to a wide range of derivatives with potential applications in medicinal chemistry and materials science. Furthermore, the pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, further expanding the synthetic utility of this scaffold. The inherent basicity of the aminopyridine core also allows it to function as an organocatalyst in various transformations.

Historical Context and Initial Investigations of N2,n2 Dimethylpyridine 2,6 Diamine Analogs

Established Synthetic Routes to this compound

The synthesis of this compound can be approached through several established chemical strategies. These methods primarily involve either the direct construction of the substituted pyridine ring or the functionalization of a pre-existing one.

Reductive Amination Approaches

Reductive amination serves as a powerful tool for the synthesis of aminopyridines. This strategy typically involves the chemical reduction of a nitro-substituted pyridine precursor. A general and effective method for converting dinitro compounds to their corresponding diamines involves catalytic hydrogenation. For instance, the reduction of a dinitro compound using a Palladium on carbon (Pd/C) catalyst in the presence of hydrazine monohydrate in methanol is a well-established procedure. youtube.com

In a targeted synthesis of this compound, a plausible precursor would be 2-(dimethylamino)-6-nitropyridine. The reduction of the nitro group on this precursor would yield the desired diamine. This transformation highlights the utility of reductive amination in accessing asymmetrically substituted diaminopyridines.

Functionalization of Pyridine Rings

The direct functionalization of the pyridine ring provides several routes to 2,6-diaminopyridine derivatives. Historically, the Chichibabin reaction, which involves the amination of pyridine using sodium amide, has been a foundational method. nih.gov This reaction, however, can require harsh conditions and may result in modest yields.

A more common and versatile approach is the nucleophilic substitution of halogens at the 2- and 6-positions of the pyridine ring. The ammonolysis of 2,6-dihalopyridines, such as 2,6-dibromopyridine, with ammonia at elevated temperatures (180-220 °C) yields the parent 2,6-diaminopyridine. nih.gov By substituting dimethylamine for ammonia in this type of reaction, this compound can be synthesized directly.

Another synthetic pathway begins with non-pyridine precursors. For example, pyridine-2,6-diamine compounds can be prepared by reacting 3-hydroxy pentane 1,5-dinitrile with an ammonia donor. researchgate.net The use of a secondary amine, such as dimethylamine, in this process would theoretically lead to the formation of the N,N-dimethylated derivative.

Table 1: Comparison of Synthetic Routes to 2,6-Diaminopyridine Scaffolds

| Method | Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | Dinitro- or Nitro-aminopyridine | Pd/C, Hydrazine | General method for reducing nitro groups to amines. | youtube.com |

| Ammonolysis | 2,6-Dihalopyridine | Ammonia or Amine | Direct substitution of halogens. Versatile for introducing various amino groups. | nih.gov |

| Chichibabin Reaction | Pyridine | Sodium Amide | Direct amination of the pyridine ring. | nih.gov |

| Ring Formation | 3-Hydroxy pentane 1,5-dinitrile | Ammonia or Amine | Constructs the pyridine ring from an acyclic precursor. | researchgate.net |

Functionalization and Derivatization of this compound

The primary amino group of this compound, along with the pyridine nitrogen, provides reactive sites for further functionalization. These derivatization strategies are crucial for developing advanced ligands for catalysis and building blocks for novel materials.

N-Substitution and Phosphanylation Reactions for Ligand Design

The derivatization of the 2,6-diaminopyridine scaffold is critical for the design of sophisticated ligands with tailored electronic and steric properties. libretexts.org While direct N-substitution on the primary amine of this compound is a logical step for creating more complex structures, a prominent strategy involves the phosphanylation of the parent 2,6-diaminopyridine.

A key example of this is the synthesis of N,N-bis(diphenylphosphino)-2,6-diaminopyridine . nih.gov In this molecule, both hydrogen atoms of one amino group are replaced by diphenylphosphino groups, creating a multidentate phosphine ligand. Such ligands are of immense interest in coordination chemistry and catalysis due to the ability of phosphines to stabilize a wide range of metal centers and influence their reactivity. sigmaaldrich.comsigmaaldrich.com The coordination chemistry of the parent 2,6-diaminopyridine with platinum-phosphine complexes has been explored, demonstrating the affinity of this scaffold for metal-phosphine systems. researchgate.net

Furthermore, the broader family of 2,6-disubstituted pyridines is extensively used in ligand design. For instance, the related compound, pyridine-2,6-dicarboxamide, can be N-substituted with bulky aryl groups to form pincer-type ligands that stabilize unusual oxidation states in metals, such as in copper(III) amide complexes. uni-regensburg.de These examples underscore the versatility of the 2,6-disubstituted pyridine core in creating highly specialized ligand environments.

Incorporation into Complex Organic Frameworks and Polymers

The rigid structure and divergent functional groups of the 2,6-diaminopyridine unit make it an excellent building block for the construction of polymers and other complex organic frameworks.

Research has demonstrated the successful polymerization of 2,6-diaminopyridine to produce poly(2,6-diaminopyridine). scholaris.ca This process highlights the potential for creating pyridinic nitrogen-rich polymers, which are valuable precursors for developing high-performance electrocatalysts. The N,N-dimethylated analogue, this compound, could similarly be incorporated into polymer backbones, potentially modifying properties such as solubility and processability.

The versatility of the 2,6-disubstituted pyridine scaffold is further illustrated by the use of its dicarboxylic acid analogue, pyridine-2,6-dicarboxylic acid (2,6-PDC), in materials science. 2,6-PDC is a well-known building block for creating a variety of polymers, including polyesters with potential applications in packaging. sigmaaldrich.com It is also widely used in the synthesis of Metal-Organic Frameworks (MOFs), where it acts as a multidentate linker to connect metal ions into extended, porous networks. This demonstrates the utility of the 2,6-pyridine motif as a fundamental component in the rational design of advanced materials.

Coordination Chemistry and Metallosupramolecular Assemblies of N2,n2 Dimethylpyridine 2,6 Diamine Ligands

Complexation Behavior with Transition Metal Ions

The coordination of N2,N2-dimethylpyridine-2,6-diamine to transition metal ions is a cornerstone of its chemical utility, leading to the formation of stable and structurally diverse metal complexes. The presence of both a primary and a tertiary amino group, in addition to the pyridine (B92270) nitrogen, allows for a range of coordination modes.

This compound and its derivatives typically act as tridentate ligands, coordinating to a metal center through the pyridine nitrogen and the two exocyclic amino nitrogens. This binding mode is prevalent in complexes with various transition metals, resulting in a variety of coordination geometries. For instance, related 2,6-diiminopyridine ligands form adducts with magnesium, such as [(PhDimpy)MgI2], where the ligand is neutral.

The geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands or counter-ions. For example, with Cu(II), related aminopyridine ligands can form square planar, square pyramidal, and octahedral geometries. In one documented case, a Cu(II) ion is coordinated by three 4-aminopyridine ligands and two isothiocyanate molecules, resulting in a square pyramidal geometry nih.gov. In another instance, a Cd(II) ion forms an octahedral complex with two 4-aminopyridine ligands, an isothiocyanate molecule, and a chlorine atom nih.gov. The flexibility of the ligand framework allows it to accommodate the preferred coordination number and geometry of the metal center.

| Metal Ion | Ancillary Ligands/Counter-ions | Coordination Geometry | Reference |

| Mg(II) | I- | Distorted Tetrahedral | nih.gov |

| Cu(II) | Isothiocyanate | Square Pyramidal | nih.gov |

| Cd(II) | Isothiocyanate, Cl- | Octahedral | nih.gov |

Table 1: Examples of Coordination Geometries in Metal Complexes of Aminopyridine Derivatives.

The coordination of this compound to a transition metal ion significantly influences the electronic structure of the metal center. As a nitrogen-based ligand, it creates a specific ligand field around the metal ion, which in turn affects the d-orbital splitting and, consequently, the magnetic and spectroscopic properties of the complex.

Supramolecular Interactions in this compound-Based Systems

Beyond the primary coordination sphere, the behavior of this compound complexes is heavily influenced by non-covalent interactions. These interactions, including hydrogen bonding and aromatic stacking, play a crucial role in the formation of higher-order supramolecular structures.

The presence of the primary amino group in this compound provides a site for hydrogen bond donation. This capability is instrumental in the assembly of extended networks in the solid state. In coordination compounds, the amino group can form hydrogen bonds with counter-ions, solvent molecules, or adjacent complex units.

For example, in complexes of the related ligand N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine with Ni(II), hydrogen bonds between the amino groups and anions like perchlorate or nitrate dictate the dimensionality of the resulting supramolecular architecture, leading to 1D chains or 3D networks. The inclusion of co-crystallized water molecules can further modify these networks, as seen in the formation of a double chain structure through hydrogen bonding.

| Interacting Species | Hydrogen Bond Type | Resulting Architecture |

| Amino group and Perchlorate anion | N-H···O | 1D Chain |

| Amino group and Nitrate anion | N-H···O | 3D Network |

| Amino group, Nitrate anion, and Water | N-H···O, O-H···O | Double Chain |

Table 2: Influence of Hydrogen Bonding on Supramolecular Architectures in Ni(II) Complexes of a Related Diaminopyridine Ligand.

The pyridine ring of the this compound ligand is capable of participating in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute to the stabilization of the crystal packing.

Crystal Engineering and Solid-State Structures of Coordination Compounds

The principles of crystal engineering can be effectively applied to the design of solid-state materials based on this compound. By carefully selecting the metal ion, counter-ions, and crystallization conditions, it is possible to control the assembly of molecular building blocks into predictable and functional crystalline architectures.

The interplay between the coordination geometry of the metal center and the various supramolecular interactions governs the final solid-state structure. X-ray crystallography is a powerful tool for elucidating these structures, providing detailed information on bond lengths, bond angles, and the nature of the intermolecular contacts. The structural characterization of these compounds is essential for understanding their properties and for the rational design of new materials with desired functionalities.

Catalytic Applications of N2,n2 Dimethylpyridine 2,6 Diamine Modified Catalysts

Homogeneous Catalysis

A thorough search for the use of N2,N2-dimethylpyridine-2,6-diamine as a ligand or catalyst in homogeneous systems yielded no specific examples in the published literature. While related 2,6-diaminopyridine (B39239) structures are used as platforms for more complex pincer ligands, the simple N2,N2-dimethyl derivative is not prominently featured.

Metal-Mediated Transformations

No specific instances of this compound being used as a ligand in metal-mediated transformations were found. The following sub-sections reflect this general lack of data.

Polymerization and Oligomerization Catalysis

No studies were found that report the application of this compound-modified catalysts in the fields of polymerization or oligomerization. The literature in this area tends to focus on catalysts with more sterically demanding bis(imino)pyridine or related N,N,N-pincer ligands.

Organocatalysis and Non-Metallic Catalytic Systems

A comprehensive search of the literature did not yield any examples of this compound being employed as an organocatalyst or as a component in non-metallic catalytic systems.

Heterogeneous Catalysis

There is no available research detailing the use of this compound in heterogeneous catalysis, either as a component immobilized on a support or as a precursor for creating heterogeneous catalysts.

Ligand Immobilization and Surface Functionalization Strategies

Comprehensive searches of scientific literature and chemical databases did not yield specific examples or established methodologies for the immobilization and surface functionalization of this compound for catalytic applications. General principles of ligand immobilization can be inferred from studies on similar pyridine-based ligands. These strategies typically involve the covalent attachment of the ligand to a solid support, such as silica, alumina, or polymeric resins.

Common approaches for the immobilization of pyridine-containing ligands include:

Silanization: The surface of silica supports can be functionalized with organosilanes containing reactive groups (e.g., amino, chloro, or epoxy groups). These groups can then react with a suitably modified this compound to form a covalent bond.

Polymer Encapsulation: The ligand can be physically entrapped or chemically bonded within a polymer matrix. This method can provide a stable catalytic system, although accessibility of the active sites might be reduced.

Direct Grafting: In some cases, ligands can be directly grafted onto a support material through reactions involving surface hydroxyl groups or other reactive sites.

However, it is important to note that no peer-reviewed research articles or patents were found that specifically describe the application of these techniques to this compound for the creation of supported catalysts.

Performance in Supported Catalytic Systems

There is a lack of published data regarding the performance of this compound-modified catalysts in supported catalytic systems. Scientific literature searches did not reveal any studies that have investigated the catalytic activity, selectivity, or stability of such materials. While research exists on catalysts supported by other functionalized 2,6-diaminopyridine ligands, these findings cannot be directly extrapolated to this compound due to the specific electronic and steric effects of the N,N-dimethyl substitution.

Consequently, no data tables with detailed research findings on the performance of supported this compound catalysts can be provided at this time. Further experimental research would be required to determine the efficacy of this compound in heterogeneous catalysis.

Reactivity Profiles and Reaction Mechanism Elucidation for N2,n2 Dimethylpyridine 2,6 Diamine

Nucleophilic and Electrophilic Reactivity of the Diamine Moiety

The reactivity of the diamine moiety in N2,N2-dimethylpyridine-2,6-diamine is characterized by a duality of nucleophilic and electrophilic potential. The exocyclic amino groups possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity allows them to participate in reactions such as nucleophilic substitution. For instance, in related pyridine (B92270) diamine structures, the methylamino groups are known to engage in such transformations.

Conversely, the pyridine ring itself can act as an electrophile, particularly when activated. The dearomatization of pyridine rings is a key transformation that highlights this electrophilic character. nih.gov This process often involves the activation of the pyridine, for example, through coordination to a Lewis acid or a metal complex. nih.govacs.org This activation enhances the ring's electrophilicity, making it susceptible to nucleophilic attack at the 4-position. nih.govacs.org In the case of this compound, the nitrogen atom of the pyridine ring can interact with an electrophile, which would activate the ring for a subsequent nucleophilic addition. acs.org The presence of the amino groups can influence the regioselectivity of such attacks.

The table below summarizes the dual reactivity profile of the diamine moiety.

| Reactivity Type | Active Site | Description |

| Nucleophilic | Exocyclic Amino Groups | The lone pairs on the nitrogen atoms of the amino groups can attack electrophilic centers. |

| Electrophilic | Pyridine Ring | Upon activation (e.g., by protonation or metal coordination), the aromatic ring becomes susceptible to attack by nucleophiles. nih.govacs.org |

Radical Pathways and Single-Electron Transfer Processes Involving this compound Derivatives

The electronic structure of this compound derivatives makes them amenable to radical pathways initiated by single-electron transfer (SET) processes. The oxidation of analogous compounds, such as N,N-dimethyl-p-phenylenediamine, provides a clear model for this behavior. researchgate.net This oxidation occurs in two distinct, reversible one-electron steps. researchgate.net

The initial step is a single-electron transfer to form a stable radical cation, in this case, a semiquinonediimine radical cation. researchgate.net A similar process can be extrapolated for this compound, where the loss of one electron would generate a corresponding pyridyl-based radical cation. A second oxidation at more positive potentials would then lead to the dication. researchgate.net

The generation of such radical intermediates is a key feature of the reactivity of these molecules. The stable radical, 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), is often used in systems that exhibit metal-ligand cooperativity, highlighting the role of radical species in facilitating complex chemical transformations. nih.gov The ability of this compound derivatives to form relatively stable radical cations via SET processes is a crucial aspect of their reaction mechanisms.

Mechanistic Studies of Metal-Ligand Cooperativity in this compound Complexes

Metal-ligand cooperativity (MLC) describes the synergistic action of a metal center and its ligand to facilitate bond-breaking or bond-forming events. nih.gov This concept is well-established in transition metal catalysis and can impart reactivity to otherwise redox-innocent metals. nih.gov this compound is a prime candidate for engaging in MLC when forming coordination complexes.

In such complexes, the pyridine nitrogen typically serves as the primary coordination site to the metal. The pendant dimethylamino group is then positioned to act as the cooperative site. This arrangement is analogous to diphosphine molecular catalysts that bear pendant amines, where the cooperative interaction between a hydride and a proton acceptor facilitates reactions like the heterolytic cleavage of dihydrogen (H₂). nih.gov

Mechanistic studies on related systems show that the ligand can actively participate in substrate activation. For example, in group 13 aminoxy complexes, the ligand is directly involved in the heterolytic cleavage of H₂ through an intramolecular MLC pathway. nih.gov For a complex of this compound, the dimethylamino group could function as a proton relay or stabilize a transition state through direct interaction with the substrate, working in concert with the metal center. Related nitropyridine diamine compounds are known to form stable coordination complexes with transition metals that exhibit enhanced catalytic activity.

Electrochemical Behavior and Redox Properties of this compound-Containing Systems

The electrochemical behavior of systems containing this compound is expected to be dominated by the redox activity of the diamine-substituted pyridine core. Cyclic voltammetry studies of structurally similar compounds, such as N,N-dimethyl-p-phenylenediamine, in acetonitrile (B52724) reveal a two-step oxidation process. researchgate.net

The oxidation proceeds through two separate, reversible one-electron transfers:

First Oxidation: The neutral molecule is oxidized to a stable radical cation (SQDI⁺). researchgate.net

Second Oxidation: The radical cation is further oxidized to a dication (QDI²⁺). researchgate.net

The presence of a proton acceptor, like pyridine, can influence the redox potentials, demonstrating that the electrochemical behavior is sensitive to the chemical environment. researchgate.net Furthermore, studies on other pyridine derivatives, such as pyridine-2,6-dicarbohydrazide, show that the redox properties are highly dependent on the pH of the solution, with different cyclic voltammograms observed in neutral, acidic, and basic media. researchgate.net In acidic solutions, a reduction peak is typically observed, while in basic solutions, both reduction and oxidation peaks appear. researchgate.net

The table below presents the electrochemical data for the analogous compound N,N-dimethyl-p-phenylenediamine, which serves as a model for the expected redox behavior of this compound systems.

| Redox Couple | Formal Potential (V vs. Fc⁺/Fc) | Description |

| PPD / SQDI⁺ | -0.370 V | Reversible one-electron oxidation to the radical cation. researchgate.net |

| SQDI⁺ / QDI²⁺ | +0.280 V | Reversible one-electron oxidation of the radical cation to the dication. researchgate.net |

Data for N,N-dimethyl-p-phenylenediamine (PPD) in acetonitrile. researchgate.net

This predictable, stepwise redox behavior makes this compound and its derivatives interesting components for the design of redox-active materials and catalysts.

Advanced Characterization Methodologies for N2,n2 Dimethylpyridine 2,6 Diamine Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for elucidating the molecular framework of N2,N2-dimethylpyridine-2,6-diamine. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the dimethylamino and amino groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide detailed information about the connectivity of the atoms. For instance, the protons of the N(CH₃)₂ group would likely appear as a singlet, while the aromatic protons would exhibit coupling patterns characteristic of a substituted pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the two methyl carbons of the dimethylamino group and the distinct carbons of the pyridine ring would be observed at characteristic chemical shifts.

While specific experimental NMR data for this compound is not widely published, data for the related compound 2,6-diaminopyridine (B39239) can provide some insight into the expected chemical shifts for the pyridine ring protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would be anticipated for:

N-H stretching: The primary amine (-NH₂) group would typically exhibit symmetric and asymmetric stretching vibrations.

C-H stretching: Vibrations corresponding to the aromatic C-H bonds on the pyridine ring and the aliphatic C-H bonds of the methyl groups.

C=N and C=C stretching: Aromatic ring stretching vibrations characteristic of the pyridine core.

N-H bending: Bending vibrations of the primary amine group.

The precise frequencies of these bands can be influenced by the electronic environment within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to display absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the pyridine ring and the amino substituents. A study on the parent compound, 2,6-diaminopyridine, revealed absorption peaks at 308 nm, 244 nm, and 203 nm. researchgate.net It is anticipated that this compound would exhibit a similar UV-Vis profile, potentially with slight shifts in the absorption maxima due to the presence of the dimethylamino group.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, N(CH₃)₂ protons, and NH₂ protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for methyl carbons and pyridine ring carbons. |

| IR Spectroscopy | Absorption bands for N-H, C-H, C=N, and C=C stretching, as well as N-H bending vibrations. |

| UV-Vis Spectroscopy | Absorption maxima corresponding to electronic transitions within the aromatic system. |

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. This technique is valuable for confirming the identity of a synthesized batch of this compound by comparing its powder pattern to a reference pattern (if available) and for assessing its phase purity.

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

For this compound, the molecular formula is C₇H₁₁N₃, with a monoisotopic mass of 137.0953 Da. uni.lu Mass spectrometry would confirm this molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can offer structural insights. Common ionization techniques such as electron ionization (EI) or electrospray ionization (ESI) would be employed. Predicted mass spectrometry data for this compound suggests the formation of various adducts in the gas phase. uni.luuni.lu

Predicted Mass Spectrometry Adducts for this compound uni.luuni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 138.10257 |

| [M+Na]⁺ | 160.08451 |

| [M-H]⁻ | 136.08801 |

| [M+NH₄]⁺ | 155.12911 |

| [M+K]⁺ | 176.05845 |

| [M]⁺ | 137.09474 |

m/z: mass-to-charge ratio

Mass spectrometry is also a crucial tool for assessing the purity of a sample of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate impurities from the main compound and provide their mass spectral data for identification.

Future Directions and Outlook in N2,n2 Dimethylpyridine 2,6 Diamine Research

Integration into Advanced Functional Materials (e.g., Polymers, Adsorbents)

The unique chemical architecture of N2,N2-dimethylpyridine-2,6-diamine makes it a compelling candidate for the development of advanced functional materials. The presence of a primary amine group allows for its incorporation into polymer backbones through various polymerization reactions, such as polycondensation or addition reactions. The resulting polymers could exhibit a range of desirable properties, including thermal stability, and specific binding capabilities due to the integrated pyridine (B92270) and tertiary amine moieties.

The pyridine ring and the two amine groups can also act as effective binding sites for metal ions and organic molecules. This suggests the potential for developing adsorbents for environmental remediation or separation processes. For instance, polymers or materials functionalized with this compound could be designed to selectively capture heavy metal pollutants from wastewater or to adsorb specific organic compounds. The development of "green" adsorbents from renewable or recycled resources is a growing area of research, and the properties of this diamine could contribute to the creation of sustainable adsorbent materials. ontosight.ai

| Potential Polymer Type | Monomer Functionality | Potential Properties and Applications |

| Polyamides | Reaction of the primary amine with dicarboxylic acids | High thermal stability, potential for fiber and film formation. |

| Polyimides | Reaction of the primary amine with dianhydrides | Excellent thermal and chemical resistance, applications in electronics and aerospace. |

| Functionalized Adsorbents | Grafting onto a solid support | Selective adsorption of metal ions or organic pollutants from aqueous solutions. ontosight.ai |

Design of Next-Generation Catalysts and Ligands

The field of catalysis continually seeks novel ligands that can fine-tune the activity and selectivity of metal-based catalysts. This compound is a promising candidate for the design of new bidentate or potentially tridentate ligands for a variety of catalytic transformations. The pyridine nitrogen and the primary amino group can coordinate to a metal center, forming a stable chelate ring. The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, could be modulated by the electron-donating dimethylamino group.

Complexes of palladium with N,N'-donor ligands, for example, have shown significant catalytic activity in cross-coupling reactions. researchgate.net It is conceivable that palladium complexes of this compound could exhibit interesting catalytic properties in reactions such as the Suzuki-Miyaura or Heck couplings. Furthermore, the synthesis of coordination compounds with various transition metals like cobalt, nickel, copper, and zinc could lead to catalysts for other important organic transformations. semanticscholar.org The design of such complexes could be guided by computational studies to predict their structure and reactivity.

| Metal Center | Potential Catalytic Application | Rationale |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of stable N,N'-bidentate complexes with tunable electronic properties. researchgate.net |

| Copper (Cu) | Oxidation reactions, Atom Transfer Radical Polymerization (ATRP) | Versatile coordination chemistry of copper with nitrogen-based ligands. |

| Iron (Fe) | Oxidation and reduction reactions | Abundant and environmentally benign metal. |

| Rhodium (Rh) / Ruthenium (Ru) | Hydrogenation and transfer hydrogenation reactions | Well-established use of nitrogen-containing ligands in asymmetric catalysis. |

Exploration of Novel Reactivity and Applications in Sustainable Chemistry

The principles of sustainable or "green" chemistry emphasize the use of renewable feedstocks, the reduction of waste, and the design of energy-efficient processes. This compound can be explored as a building block in the synthesis of more complex molecules under environmentally benign conditions. For example, its use in aqueous media or under microwave-assisted conditions could lead to more sustainable synthetic routes. davidpublisher.com

The reactivity of the primary amine group can be exploited for various derivatizations, leading to a library of new compounds with potentially interesting biological or material properties. For instance, reaction with isothiocyanates could yield thiourea (B124793) derivatives, which are known to have applications as anion receptors. davidpublisher.com The development of efficient, one-pot, or multi-component reactions involving this compound would be a significant contribution to sustainable organic synthesis. The use of water as a solvent in such reactions is particularly attractive from an environmental and economic perspective.

Future research could also focus on the development of catalytic systems based on this compound that operate under mild conditions and utilize earth-abundant metals, further aligning with the goals of sustainable chemistry. The exploration of its reactivity in areas such as CO2 capture and conversion, driven by the basicity of the amine groups, could also open up new avenues for its application in addressing environmental challenges.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for handling and storing N2,N2-dimethylpyridine-2,6-diamine to ensure experimental reproducibility?

- Answer : Storage under inert atmospheres (e.g., argon) at temperatures below -20°C in dark conditions is essential to prevent degradation, as the compound is sensitive to light and oxidation . Use air-free techniques during weighing and dissolution to minimize side reactions. Safety protocols (e.g., H302, H315, H319, H335 hazard codes) require fume hoods and personal protective equipment (PPE) to mitigate toxicity risks .

Q. How can the purity of this compound be validated for synthetic applications?

- Answer : Purity (>95%) is typically confirmed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), calibrated against reference standards. Trace impurities, such as unreacted amines or solvents, should be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What spectroscopic techniques are optimal for characterizing the molecular structure of this compound?

- Answer :

- NMR : ¹H and ¹³C NMR resolve methyl and amine proton environments, with coupling constants indicating electronic effects .

- X-ray crystallography : Single-crystal diffraction (e.g., orthogonal P2₁2₁2₁ space group, a=15.35 Å, b=15.93 Å, c=16.52 Å) provides precise bond lengths and angles for coordination studies .

- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) confirm functional groups .

Q. What synthetic routes are reported for preparing this compound derivatives?

- Answer : Common methods include:

- Alkylation : Reacting pyridine-2,6-diamine with methylating agents (e.g., methyl iodide) under basic conditions .

- Ligand modification : Introducing pendant phosphine or benzyl groups for metal coordination (e.g., Pt(II) complexes with R = 0.024, wR = 0.050 refinement metrics) .

Advanced Research Questions

Q. How can this compound be tailored to design chiral ligands for circularly polarized luminescence (CPL) applications?

- Answer : Substituting dimethylamino groups with chiral auxiliaries (e.g., pyridinyl or quinolinyl moieties) enhances steric and electronic tuning. For example, [Cr(ddpd)₂]³⁺ (ddpd = N2,N6-dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine) exhibits large dissymmetry factors (gₗum) via ligand-field effects .

Q. What experimental and computational strategies resolve contradictions in solvatochromic behavior of azo dyes derived from pyridine-2,6-diamine scaffolds?

- Answer :

- Experimental : UV/Vis spectroscopy in polar solvents (DMF, MeOH) identifies λₘₐₓ shifts due to electron push-pull substituents (e.g., nitro or methoxy groups) .

- Computational : Time-dependent density functional theory (TD-DFT) models correlate HOMO-LUMO gaps with observed bathochromic shifts .

Q. How does microbial oxidation of this compound influence its stability in biocatalytic systems?

- Answer : Burkholderia sp. MAK1 oxidizes pyridine-2,6-diamine derivatives, but polymerization (evidenced by brown reaction mixtures) may occur. Stabilize the compound via steric hindrance (e.g., bulky substituents) or anaerobic conditions .

Q. What methodologies evaluate this compound derivatives as corrosion inhibitors for industrial alloys?

- Answer :

- Electrochemical : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency on C35E steel in HCl .

- Computational : Molecular dynamics (MD) simulations quantify adsorption energies on metal surfaces .

Q. How do steric and electronic effects of this compound ligands influence Pt(II) complex geometry and catalytic activity?

- Answer : The ligand’s ten-membered chelate ring (Pt-P bond distances ~2.3 Å) induces distorted square-planar geometries, affecting catalytic selectivity in cross-coupling reactions. Refinement parameters (R = 0.024, S = 0.97) validate crystallographic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.